molecular formula C11H9NO4S2 B359597 3-(Thiophene-2-sulfonamido)benzoic acid CAS No. 82068-34-6

3-(Thiophene-2-sulfonamido)benzoic acid

Cat. No.: B359597
CAS No.: 82068-34-6
M. Wt: 283.3g/mol
InChI Key: HGLIUHOTRGFJQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of thiophene followed by amide formation with benzoic acid derivatives. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Thiophene-2-sulfonamido)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophene-2-sulfonamido)methylbenzoic acid
  • 3-(Thiophene-2-sulfonamido)phenylacetic acid

Uniqueness

3-(Thiophene-2-sulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research .

Properties

IUPAC Name

3-(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLIUHOTRGFJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276898
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82068-34-6
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82068-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-(thiophene-2-sulfonamido)benzoate (242a) was hydrolyzed to the acid in an analogous matter to that described in for the formation of 3-(2-fluorobenzyloxy)-5-nitrobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-fluorobenzyloxy)-5-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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